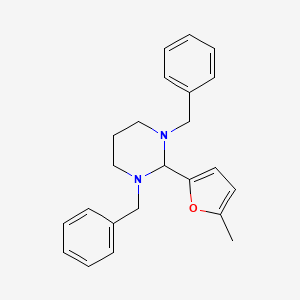

![molecular formula C21H33N3O4S B5555553 1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperidine and pyrrolidine derivatives often involves conjugate additions to acetylenic sulfones and subsequent intramolecular acylation. For example, methyl esters of phenylalanine and methionine can undergo additions to yield pyrrole derivatives, which can further react to produce various cyclic enamine sulfones, including piperidines and pyrrolizidines through intramolecular alkylation processes (Back & Nakajima, 2000).

Molecular Structure Analysis

The molecular structure and conformation of solvated derivatives, particularly those with potential antineoplastic properties, have been studied using X-ray analysis and molecular orbital methods. Such studies reveal the planar nature of the methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, highlighting the compound's structural characteristics (Banerjee et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives exhibit various chemical reactions, including hydrolysis and interactions with other chemical entities. For example, the kinetics of hydrolysis of related compounds in aqueous solutions have been thoroughly investigated, demonstrating specific acid- and base-catalyzed reactions along with spontaneous water-catalyzed decomposition (Muszalska, 2004).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques, such as crystallography, to elucidate the compound's stability and solvation effects.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, are central to the compound's potential pharmacological applications. Studies have focused on synthesizing and evaluating derivatives for their antibacterial activities, demonstrating the effect of substituents on the compound's biological activity (Jeon et al., 2007).

Applications De Recherche Scientifique

Novel Radiopharmaceutical for Glioma Imaging

Evaluation of [18F]DASA-23 for Non-Invasive Measurement of Pyruvate Kinase M2 in Glioma : A novel radiopharmaceutical, [18F]DASA-23, was developed to non-invasively measure pyruvate kinase M2 (PKM2) levels in glioma using positron emission tomography (PET). PKM2 is a key enzyme in tumor metabolism, preferentially expressed by glioblastoma cells. The study evaluated [18F]DASA-23 in healthy volunteers and subjects with low-grade (LGG) and high-grade glioma (HGG), demonstrating its potential for the non-invasive delineation of LGG and HGG based on aberrantly expressed PKM2 (Patel et al., 2019).

5-HT1A Receptor Imaging in Human Brain

Delineation of 5-HT1A Receptors in Human Brain with PET and [carbonyl-11C]WAY-100635 : This study utilized the 5-HT1A receptor antagonist, WAY-100635, labelled with carbon-11 for PET studies. The research provides exquisite delineation of 5-HT1A receptors in the brain, a significant advancement in understanding receptor distribution and assisting in the study of psychiatric and neurological disorders (Pike et al., 1996).

Human Biodistribution and Radiation Dosimetry

Human Biodistribution and Radiation Dosimetry of [18F]DASA-23 : A study aimed at assessing the safety, biodistribution, and radiation dosimetry of [18F]DASA-23 in healthy volunteers. This compound crossed the blood-brain barrier and was cleared through the bladder, liver, and intestines, indicating its potential for safely evaluating PKM2 levels in humans and its utility in imaging intracranial malignancies (Beinat et al., 2020).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O4S/c1-17(15-23-11-3-4-12-23)14-22-21(25)18-6-5-13-24(16-18)29(26,27)20-9-7-19(28-2)8-10-20/h7-10,17-18H,3-6,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCKZGUAMLSVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC)CN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

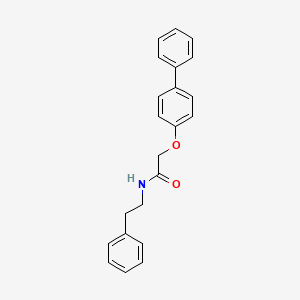

![7-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5555479.png)

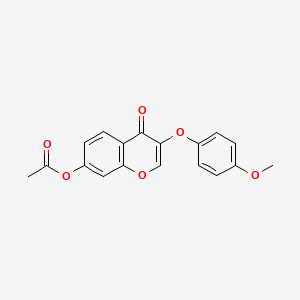

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-methyl-5-(phenoxymethyl)-2-furoyl]pyrrolidin-3-ol](/img/structure/B5555487.png)

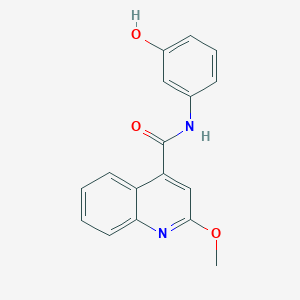

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5555506.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-diethylbenzamide](/img/structure/B5555517.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)

![2-(4-fluorophenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylacetamide](/img/structure/B5555575.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)